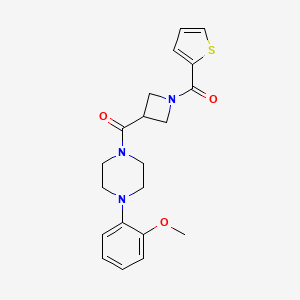

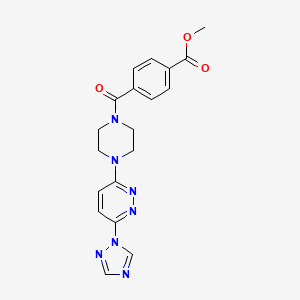

![molecular formula C22H20F2N2O2 B2841600 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea CAS No. 1448028-66-7](/img/structure/B2841600.png)

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a urea derivative, which includes a biphenyl group and a difluorophenyl group . Urea, also known as carbamide, is a compound produced by protein metabolism and is found abundantly in mammalian urine . Biphenyl is a type of aromatic hydrocarbon with two phenyl rings . Difluorophenyl is a phenyl group substituted with two fluorine atoms .

科学的研究の応用

Neuropeptide Y5 Receptor Antagonists

Research into trisubstituted phenyl urea derivatives, including compounds similar in structure to 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea, has led to the identification of potent neuropeptide Y5 (NPY5) receptor antagonists. These compounds have been optimized for in vitro potency, showing IC(50)s less than 0.1 nM at the NPY5 receptor, and acting as antagonists in cellular assays. This indicates potential applications in therapeutic treatments targeting conditions related to the NPY5 receptor, such as obesity and anxiety disorders (Fotsch et al., 2001).

Corrosion Inhibition

Compounds structurally related to the urea compound have been investigated for their ability to inhibit mild steel corrosion in acidic solutions. The study of urea derivatives in 1 M hydrochloric acid solution has shown good performance as corrosion inhibitors, indicating potential industrial applications in metal preservation and maintenance (Bahrami & Hosseini, 2012).

Anti-Cancer Agents

Symmetrical and non-symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, inhibiting cancer cell proliferation. These findings suggest their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents. The optimization process aimed to improve solubility while preserving biological activity highlights the importance of chemical structure modification in drug development (Denoyelle et al., 2012).

Urea-Fluoride Interaction

The interaction between urea and fluoride ions has been studied, revealing mechanisms of hydrogen bonding and proton transfer. This research provides insights into the chemical behavior of urea compounds in the presence of fluoride, which could be relevant in designing fluoride-responsive materials or sensors (Boiocchi et al., 2004).

PI3 Kinase Inhibitor Metabolite Synthesis

Studies on the synthesis of active metabolites of potent PI3 kinase inhibitors, including urea derivatives, have contributed to understanding the metabolic pathways and potential therapeutic applications of these compounds. This research underscores the importance of stereochemistry and metabolic transformation in drug design and pharmacological efficacy (Chen et al., 2010).

特性

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(4-phenylphenyl)propyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O2/c1-22(28,14-25-21(27)26-20-18(23)8-5-9-19(20)24)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13,28H,14H2,1H3,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKWPUBGLRVEPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=C(C=CC=C1F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-6-fluorobenzamide](/img/structure/B2841518.png)

![2-ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2841524.png)

![N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2841525.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide](/img/structure/B2841527.png)

![(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic](/img/structure/B2841531.png)

![1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2841534.png)

![N-benzyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2841536.png)

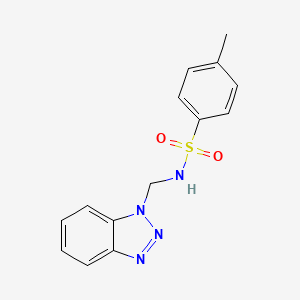

![2-[5-amino-4-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2841537.png)